2-(4-Methoxyphenyl)quinoline-4-carboxylic acid
Overview
Description
2-(4-Methoxyphenyl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C17H13NO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
Quinoline derivatives have been reported to inhibit histone deacetylases (hdacs) , which are a group of enzymes responsible for the removal of acetyl groups from histone proteins .
Mode of Action
It is suggested that quinoline derivatives interact with their targets, such as hdacs, and cause changes in the acetylation levels of histone proteins . This interaction can significantly contribute to the modulation of cellular functions and activities .
Biochemical Pathways
The inhibition of hdacs by quinoline derivatives can affect the balance of acetylation levels, which significantly contributes to the modulation of cellular functions and activities .
Result of Action
The inhibition of hdacs by quinoline derivatives can lead to changes in the acetylation levels of histone proteins, which can significantly affect cellular functions and activities .
Biochemical Analysis
Biochemical Properties
2-(4-Methoxyphenyl)quinoline-4-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) . These interactions are primarily due to the compound’s ability to bind to the active sites of these enzymes, thereby inhibiting their activity. Additionally, this compound has been found to interact with epidermal growth factor receptor (EGFR), which plays a key role in cell signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to induce cell cycle arrest at the G1 phase and promote apoptosis in cancer cells . It influences cell function by modulating cell signaling pathways, such as the EGFR pathway, and altering gene expression. For instance, this compound upregulates the expression of p53 and caspase 9, which are critical for apoptosis . Furthermore, this compound affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, such as alkaline phosphatases, and inhibits their activity . Additionally, it interacts with the EGFR, leading to the inhibition of its kinase activity and subsequent downstream signaling . These interactions result in changes in gene expression, such as the upregulation of pro-apoptotic genes like p53 and caspase 9 . The compound’s ability to modulate these molecular pathways makes it a potent agent in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit enzyme activity and modulate cell signaling pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including damage to liver and kidney tissues . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. The compound’s interactions with metabolic enzymes, such as cytochrome P450, play a significant role in its biotransformation and overall metabolic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and distributed to various tissues, including the liver, kidneys, and brain . Its localization and accumulation within these tissues are influenced by its interactions with binding proteins and cellular transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . Additionally, it can be targeted to specific cellular compartments, such as the nucleus, through post-translational modifications and targeting signals . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common synthetic route involves the condensation of isatin with 4’-methoxyacetophenone, followed by cyclization and subsequent oxidation . The reaction conditions typically involve the use of acidic or basic catalysts and organic solvents such as ethanol or tetrahydrofuran. Industrial production methods may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
2-(4-Methoxyphenyl)quinoline-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Methoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)quinoline-4-carboxylic acid can be compared with other similar compounds, such as:
2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the methoxy group, which can affect its reactivity and biological activity.
2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid: Contains an additional benzene ring, which can influence its chemical properties and applications.
4-Hydroxy-2-quinolones: Differ in the functional groups attached to the quinoline ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-12-8-6-11(7-9-12)16-10-14(17(19)20)13-4-2-3-5-15(13)18-16/h2-10H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNPYYVKVXSLQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350277 | |
Record name | 2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4364-02-7 | |
Record name | 2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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